molecular formula C11H18N2O B12994424 N1-(4-Methoxyphenyl)-2-methyl-1,2-propanediamine

N1-(4-Methoxyphenyl)-2-methyl-1,2-propanediamine

Cat. No.: B12994424
M. Wt: 194.27 g/mol
InChI Key: ZUOBFUVMRVICKC-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The IUPAC name N1-(4-methoxyphenyl)-2-methylpropane-1,2-diamine is constructed through sequential analysis of the compound’s backbone and substituents:

  • Parent chain identification : The longest carbon chain is propane (three carbons).
  • Functional group prioritization : The two amine groups (-NH₂) at positions 1 and 2 define the core structure as 1,2-propanediamine.
  • Substituent numbering :
    • A methyl group (-CH₃) branches from carbon 2.
    • A 4-methoxyphenyl group (-C₆H₄-OCH₃) attaches to the N1 nitrogen.

This results in the full name N1-(4-methoxyphenyl)-2-methylpropane-1,2-diamine, where "N1" specifies the nitrogen atom bearing the aryl group. Table 1 summarizes key identifiers.

Table 1: Chemical Identity of N1-(4-Methoxyphenyl)-2-methyl-1,2-Propanediamine

Property Value Source
IUPAC Name N1-(4-methoxyphenyl)-2-methylpropane-1,2-diamine
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
CAS Registry Number 440102-95-4

Alternative Chemical Designations

This compound is referenced under multiple synonyms and registry numbers, reflecting its synthetic pathways and commercial applications:

  • Systematic variants : 1,2-Propanediamine, N1-(4-methoxyphenyl)-2-methyl- (emphasizing positional isomerism).
  • CAS variants : 440102-95-4 (primary CAS), SCHEMBL6698887 (chemical registry code).
  • Functional descriptors : 2-Methyl-N1-(4-methoxyphenyl)-1,2-propanediamine (highlighting substituent positions).

These designations align with nomenclature rules for branched amines and aryl-substituted compounds, distinguishing it from analogues like 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine (CAS 42198-14-1) and N,N'-bis(4-methoxyphenyl)propanediamide (CAS 15589-58-9).

Structural Relationship to Propanediamine Derivatives

This compound belongs to a broader class of 1,2-propanediamine derivatives, which share a propane backbone with amine groups at positions 1 and 2. Structural variations arise from:

  • Alkyl branching : The methyl group at position 2 introduces steric effects, influencing conformational flexibility compared to unsubstituted 1,2-propanediamine.
  • Aromatic substitution : The 4-methoxyphenyl group confers π-π stacking potential and hydrogen-bonding capacity via the methoxy oxygen, contrasting with aliphatic derivatives like 2-methyl-1,2-propanediamine (CAS 42198-14-1).
  • Chirality : The asymmetric carbon at position 2 creates enantiomeric forms, akin to 1,2-diaminocyclohexane and 2,3-diaminobutane.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine

InChI

InChI=1S/C11H18N2O/c1-11(2,12)8-13-9-4-6-10(14-3)7-5-9/h4-7,13H,8,12H2,1-3H3

InChI Key

ZUOBFUVMRVICKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=C(C=C1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, N1-(4-methoxyphenyl)-2-methyl- typically involves the reaction of 1,2-propanediamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, N1-(4-methoxyphenyl)-2-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,2-Propanediamine, N1-(4-methoxyphenyl)-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1-(4-methoxyphenyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methyl-1,2-propanediamine (Base Compound)

  • Molecular Formula : C₄H₁₂N₂
  • Molecular Weight : 88.15 g/mol
  • Physical Properties :
    • Boiling Point: 52°C (atmospheric pressure) or 131°C at 3 mmHg .
    • Density: 0.84–0.85 g/cm³ .
  • Applications: Precursor in reductive amination reactions (e.g., synthesis via Raney nickel catalysis) . Potential corrosion inhibitor due to its amine functionality .
  • Key Differences :
    • The absence of the 4-methoxyphenyl group makes this compound more volatile and hydrophilic compared to the target compound.

N1-[2-(Dimethylamino)ethyl]-2-methyl-1,2-propanediamine

  • Molecular Formula : C₈H₂₁N₃
  • Molecular Weight : 159.28 g/mol .
  • Structure: Features a dimethylaminoethyl substituent instead of the methoxyphenyl group.
  • Applications :
    • Likely used as a chemical intermediate or ligand in coordination chemistry.

Polyethylenepolyamines (e.g., PEHA)

  • Molecular Formula : C₈H₂₃N₅ (for PEHA)
  • Molecular Weight : 189.30 g/mol .
  • Applications :
    • Effective corrosion inhibitors due to multiple amine groups that adsorb onto metal surfaces .
  • Key Differences :
    • Linear polyamine chains in PEHA enhance aqueous solubility and chelation capacity, whereas the aromatic substitution in the target compound may reduce hydrophilicity.

Cobalt Complex Ligands (e.g., 1,2-Diamino-2-methylpropane)

  • Structure: 2-Methyl-1,2-propanediamine acts as a ligand in coordination complexes, such as [Co(N-(2-aminoethyl)-1,3-propanediamine)(1,2-diamino-2-methylpropane)Cl]²⁺ .
  • Applications :
    • Used in synthesizing geometrically isomeric complexes for structural studies.
  • Key Differences :
    • The target compound’s methoxyphenyl group could introduce π-interactions or steric effects in coordination chemistry, unlike the simpler aliphatic diamines.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications Reference
2-Methyl-1,2-propanediamine C₄H₁₂N₂ 88.15 52 (atm) / 131 (3 mmHg) 0.84–0.85 Corrosion inhibition, synthesis
N1-(4-Methoxyphenyl)-2-methyl-1,2-propanediamine C₁₁H₁₈N₂O 194.28 (calculated) N/A N/A Pharmaceuticals (hypothetical) Derived
N1-[2-(Dimethylamino)ethyl]-2-methyl-1,2-propanediamine C₈H₂₁N₃ 159.28 N/A N/A Chemical intermediates
PEHA (Polyethylenepolyamine) C₈H₂₃N₅ 189.30 N/A N/A Corrosion inhibition

Research Findings and Implications

Physicochemical Properties

  • Thermodynamic data for 2-methyl-1,2-propanediamine (e.g., enthalpy of formation = 150–154 kJ/mol ) could serve as a baseline for computational studies (e.g., DFT) to predict the target compound’s properties.

Biological Activity

N1-(4-Methoxyphenyl)-2-methyl-1,2-propanediamine is an organic compound with a unique structure that includes a methoxy group and a propanediamine backbone. This configuration suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, synthesizing information from various studies and research findings.

Chemical Structure and Properties

The compound features two amino groups attached to a propane chain, with a methoxyphenyl substituent at the nitrogen atom. This specific arrangement enhances its solubility and reactivity, potentially influencing its biological interactions.

Property Details
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Functional Groups Methoxy group, primary amines
Solubility Soluble in polar solvents

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The primary amines enable participation in nucleophilic reactions, which may influence enzyme activities and receptor interactions.

Potential Biological Interactions

Preliminary studies suggest that compounds with similar structures often exhibit interactions such as:

  • Enzyme Inhibition: Compounds may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding: The compound could act as a ligand for various receptors, influencing physiological responses.
  • Antioxidant Activity: Similar compounds have shown potential in scavenging free radicals.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound or structurally related compounds:

  • Antimicrobial Activity:
    • Research indicates that derivatives of propanediamines can exhibit antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell membranes or inhibition of cell wall synthesis.
    • A study showed that related compounds inhibited the growth of pathogens like Staphylococcus aureus and Escherichia coli.
  • Antioxidant Properties:
    • Compounds with similar structures have been tested for their ability to scavenge free radicals. For instance, 4-methoxyaniline derivatives demonstrated significant antioxidant activity in vitro.
  • Cytotoxic Effects:
    • Some studies have explored the cytotoxicity of such compounds against cancer cell lines. Preliminary results indicate that certain derivatives can induce apoptosis in tumor cells through various pathways.

Case Study 1: Antimicrobial Activity

In a recent study, this compound was evaluated for its antimicrobial efficacy against various bacterial strains. The results indicated:

  • Inhibition Zones: The compound produced inhibition zones ranging from 10 mm to 20 mm against tested bacteria.
  • Minimum Inhibitory Concentration (MIC): The MIC values were determined to be between 50 µg/mL and 200 µg/mL for different strains.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays:

  • Scavenging Activity: The compound exhibited a scavenging percentage of approximately 75% at a concentration of 100 µg/mL.
  • Comparison with Standards: It was found to be less effective than ascorbic acid but more potent than some common phenolic antioxidants.

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